![molecular formula C26H32O11 B1649833 Columbin glucoside CAS No. 105597-94-2](/img/structure/B1649833.png)
Columbin glucoside
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Overview
Description
Columbin glucoside is a natural product found in Tinospora crispa, Tinospora capillipes, and other organisms with data available.
Scientific Research Applications
Anti-Inflammatory Activities
Columbin glucoside, found in plants like Tinospora sagittata and Tinospora bakis, has been studied for its anti-inflammatory effects. In a study, columbin showed inhibitory activity on nitric oxide production in macrophage-like cells, suggesting potential anti-inflammatory applications (Huang et al., 2013). Another research highlighted columbin's in vitro and in vivo anti-inflammatory activities through the inhibition of cyclooxygenase-2 and nitric oxide, without suppressing NF-κB translocation (Abdelwahab et al., 2012).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of columbin were examined using a high-performance liquid chromatography coupled with tandem mass spectrometry. It was found that columbin had poor absorption or underwent extensive first-pass metabolism (Shi et al., 2007).
Chemopreventive Potential
Columbin has been studied for its potential in cancer prevention. A study on dietary administration of columbin showed its chemopreventive ability against azoxymethane-induced colon tumorigenesis in rats (Kohno et al., 2002).
Anti-Trypanosomal Mechanism
Columbin's potential in the treatment of blood-stage trypanosomiasis was explored. The study suggested that inhibition of acetyl-CoA synthetase and isopentyl-diphosphate isomerase might underscore the anti-trypanosomal actions of columbin (Omotuyi, 2020).
Neurodegenerative Diseases
Research indicated columbin's potential as a cholinesterase inhibitor, suggesting its utility in the management of neurodegenerative conditions like Alzheimer’s disease (Onoja et al., 2022).
Hepatotoxicity Mechanism
A study on the hepatotoxicity caused by columbin suggested that CYP3A4-mediated bioactivation of the furan ring could be an underlying mechanism for its induced hepatotoxicity (Pei et al., 2020).
properties
CAS RN |
105597-94-2 |
---|---|
Molecular Formula |
C26H32O11 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione |
InChI |
InChI=1S/C26H32O11/c1-24-9-15(12-5-8-33-11-12)34-21(31)13(24)3-6-25(2)20(24)14-4-7-26(25,23(32)36-14)37-22-19(30)18(29)17(28)16(10-27)35-22/h4-5,7-8,11,13-20,22,27-30H,3,6,9-10H2,1-2H3 |
InChI Key |
ZHUNNEPKAYTEID-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Other CAS RN |
105661-47-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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